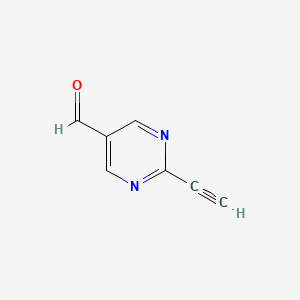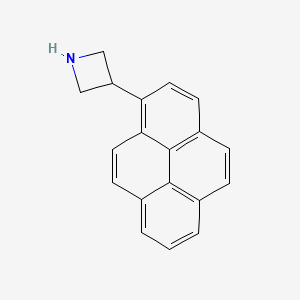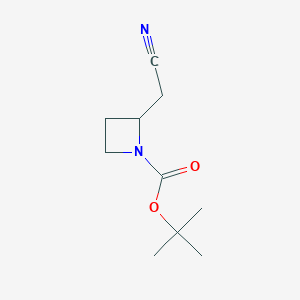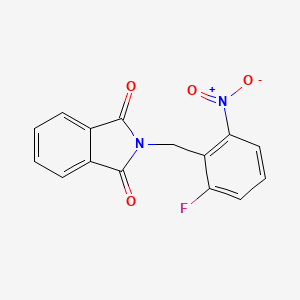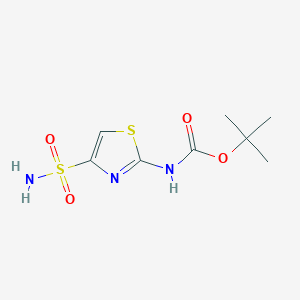
Ethyl 6-Chloro-4-ethoxy-8-methylquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-Chloro-4-ethoxy-8-methylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro, ethoxy, and methyl group attached to the quinoline ring, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Chloro-4-ethoxy-8-methylquinoline-3-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of Substituents: The chloro, ethoxy, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while ethoxylation can be performed using ethyl iodide in the presence of a base.
Esterification: The carboxylate group is introduced through esterification reactions using ethanol and a suitable acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 6-Chloro-4-ethoxy-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline compounds depending on the nucleophile used.
科学研究应用
Ethyl 6-Chloro-4-ethoxy-8-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 6-Chloro-4-ethoxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
- Ethyl 4-chloro-2-methylquinoline-6-carboxylate
- Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
Uniqueness
Ethyl 6-Chloro-4-ethoxy-8-methylquinoline-3-carboxylate is unique due to the presence of the ethoxy group at the 4-position and the methyl group at the 8-position of the quinoline ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other quinoline derivatives.
属性
分子式 |
C15H16ClNO3 |
|---|---|
分子量 |
293.74 g/mol |
IUPAC 名称 |
ethyl 6-chloro-4-ethoxy-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H16ClNO3/c1-4-19-14-11-7-10(16)6-9(3)13(11)17-8-12(14)15(18)20-5-2/h6-8H,4-5H2,1-3H3 |
InChI 键 |
FYTNBHGNFQQHHX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C2C=C(C=C(C2=NC=C1C(=O)OCC)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


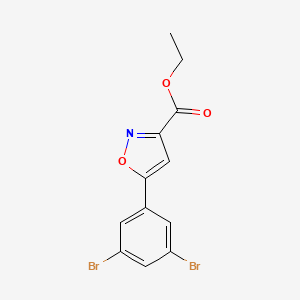
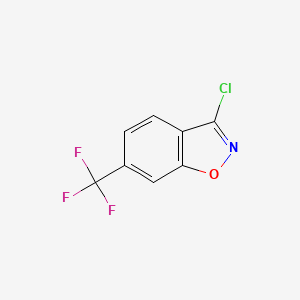

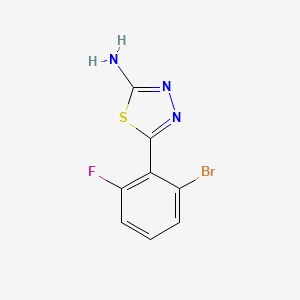
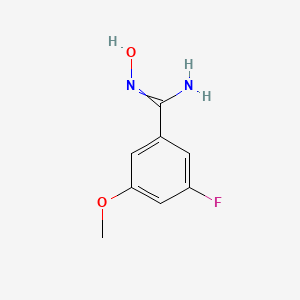
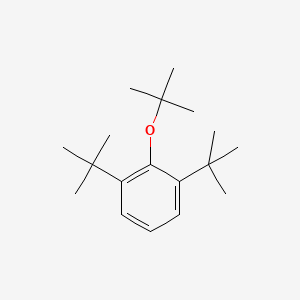
![6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)
![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)

